(1S)-1-((1S,3aR,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl)ethanol
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Overview
Description
This compound, also known as 1H-Indene-1-methanol,4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-a,7a-dimethyl-,(aS,1S,3aR,4S,7aR)-, has a CAS Number of 147725-62-0 . It has a molecular weight of 312.57 and its IUPAC name is (1S)-1- ( (1S,3aR,7aR)-4- { [tert-butyl (dimethyl)silyl]oxy}-7a-methyloctahydro-1H-inden-1-yl)ethanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H36O2Si/c1-13(19)14-10-11-15-16(9-8-12-18(14,15)5)20-21(6,7)17(2,3)4/h13-16,19H,8-12H2,1-7H3/t13-,14+,15-,16?,18+/m0/s1 . This code provides a detailed description of the compound’s molecular structure, including its stereochemistry.Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 367.3±15.0 °C and a predicted density of 0.94±0.1 g/cm3 . Its pKa is predicted to be 14.98±0.10 , suggesting it’s weakly acidic.Scientific Research Applications
Divalent Sulfur Protection
The compound has been explored in the context of protecting divalent sulfur. Wang and Clive (2014) detailed the preparation of compounds like 4-Methylbenzenesulfonothioic Acid, and S-[[[(1,1-dimethylethyl)-dimethylsilyl]oxy]methyl] ester, signifying its relevance in thiols protection and deprotection processes, as well as sulfenylation techniques (Wang & Clive, 2014).
Synthetic Organic Chemistry
The compound has played a role in synthetic organic chemistry, particularly in the assembly of complex molecular frameworks. Dietinger et al. (2010) showcased its use in the enantioselective assembly of the octahydro-1,6-methano-1H-indene framework associated with marine sesquiterpenoids, indicating its importance in crafting intricate organic structures (Dietinger et al., 2010).
Catalysis and Chemical Synthesis
Tsukamoto, Ueno, and Kondo (2007) described the utility of the compound in palladium(0)-catalyzed, regioselective, and multicomponent synthesis of 1,2,3-trisubstituted 1H-indenes, emphasizing its role in the combinatorial preparation of biologically important indenes (Tsukamoto et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
(1S)-1-[(1S,3aR,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2Si/c1-13(19)14-10-11-15-16(9-8-12-18(14,15)5)20-21(6,7)17(2,3)4/h13-16,19H,8-12H2,1-7H3/t13-,14+,15-,16?,18+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFQHDWFYMRCJG-MRVBUVOGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCCC2O[Si](C)(C)C(C)(C)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CCCC2O[Si](C)(C)C(C)(C)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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